Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for “1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride” is 1S/C6H9F2N.ClH/c7-6(8)3-5(6)1-2-9-4-5;/h9H,1-4H2;1H . This provides a standardized way to represent the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride” include a molecular weight of 169.60 , and it is a solid at room temperature .Scientific Research Applications
Cycloaddition and Synthesis
Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been synthesized through a highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate. This process yields a mixture of two diastereoisomers (Molchanov & Tran, 2013).
Reductive Cleavage and Transformations
Methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, when treated with zinc in acetic acid, undergo cleavage of the N–O bond in the isoxazolidine ring. This process leads to the formation of 1,3-amino alcohols, which can further cyclize under reaction conditions to yield bi- or tricyclic lactams or lactones while retaining the three-membered ring (Molchanov et al., 2016).
Synthesis of Novel Spirocyclic Azetidines
Efficient sequences have been developed to prepare gem-difluoro and gem-dimethyl variants of angular 1,6-diazaspiro[3.3]heptane. These methods facilitate the synthesis of building blocks useful in drug discovery, both as part of a library and on a preparative scale (Guérot et al., 2011).
Antibacterial Drug Synthesis
Novel quinolone-based compounds with potent antibacterial activity against respiratory pathogens have been synthesized, featuring the 5-azaspiro[2.4]heptan-5-yl moiety. These compounds exhibit significant in vitro and in vivo activity against a range of pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Safety and Hazards
The safety information for “1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride” includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
Properties
IUPAC Name |
methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO2.ClH/c1-13-6(12)5-7(2-3-11-5)4-8(7,9)10;/h5,11H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVDHVZHEIPNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(CCN1)CC2(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243510-17-8 |
Source
|
Record name | methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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